molecular formula C13H8Cl2O2 B1334104 3-(3,4-dichlorophenyl)benzoic Acid CAS No. 844878-91-7

3-(3,4-dichlorophenyl)benzoic Acid

Cat. No. B1334104
M. Wt: 267.1 g/mol
InChI Key: ZNGKPPXJOKCBBF-UHFFFAOYSA-N
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Description

“3-(3,4-dichlorophenyl)benzoic Acid” is a chemical compound with the CAS Number: 844878-91-7 . Its molecular weight is 267.11 and its IUPAC name is 3’,4’-dichloro [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “3-(3,4-dichlorophenyl)benzoic Acid” is represented by the formula C13H8Cl2O2 . The molecular weight of this compound is 267.107 .

Scientific Research Applications

Polymorphism and Cocrystal Salt Formation

Research on derivatives of dichlorophenyl benzoic acids, such as 2-((2,6-dichlorophenyl)amino)benzoic acid (2-DCABA), has focused on their polymorphism and cocrystal salt formation. These studies are crucial in understanding the structural properties of these compounds, which may have implications in pharmaceutical development (Zhoujin et al., 2022).

Purification of Water

Dichlorophenyl benzoic acid derivatives have been used in studies involving the purification of water. Specifically, their degradation when exposed to near-UV light in the presence of TiO2 has been investigated, providing insights into novel methods for water treatment (Matthews, 1990).

Development of Novel Fluorescence Probes

Compounds related to 3-(3,4-dichlorophenyl)benzoic acid have been used in the development of novel fluorescence probes. These probes can detect reactive oxygen species and distinguish specific species, which is significant in biological and chemical applications (Setsukinai et al., 2003).

Crystal Structure Analysis

The crystal structure of compounds closely related to 3-(3,4-dichlorophenyl)benzoic acid, such as 2-(2,6-dichlorophenylcarbamoyl)benzoic acid, has been determined. This information is vital in understanding the molecular configuration and potential pharmaceutical applications (Kennard et al., 1982).

Thermodynamic Study of Benzoic Acid Derivatives

Studies have been conducted on the thermodynamic behavior of benzoic acid and its derivatives, including chlorobenzoic acids. These investigations are essential for process design in pharmaceutical research, providing insights into stability and solubility of these compounds (Reschke et al., 2016).

Application in Dye-Sensitized Solar Cells

Research involving derivatives of benzoic acid, like 4-(benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid, has explored their use in dye-sensitized solar cells (DSSCs). Such studies contribute to the development of efficient and sustainable energy sources (Ferdowsi et al., 2018).

properties

IUPAC Name

3-(3,4-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGKPPXJOKCBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374197
Record name 3-(3,4-dichlorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dichlorophenyl)benzoic Acid

CAS RN

844878-91-7
Record name 3-(3,4-dichlorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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